2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one
Description
2,4,9-Trioxa-3λ⁴-thiaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique heteroatomic framework, combining three oxygen atoms and one sulfur atom within its bicyclic structure. The spiro[5.5]undecane core positions the ketone group at the 3-position, with oxygen atoms at positions 2, 4, and 9, and a sulfur atom at position 3 (λ⁴ denotes tetravalent sulfur). This arrangement confers distinct electronic and steric properties compared to simpler spirocyclic analogs.
Properties
IUPAC Name |
2,4,9-trioxa-3λ4-thiaspiro[5.5]undecane 3-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-12-10-5-7(6-11-12)1-3-9-4-2-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHDVIFUFJJTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COS(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,4,9-Trioxa-3λ⁴-thiaspiro[5.5]undecan-3-one with structurally related spirocyclic compounds, focusing on heteroatom composition, substituents, pharmacological activity, and synthetic approaches.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Heteroatom Influence on Reactivity and Applications :
- The trioxa-thia structure of the target compound distinguishes it from nitrogen-containing analogs (e.g., 1-oxa-4,9-diazaspiro derivatives). The sulfur atom may enhance electrophilicity at the ketone, influencing reactivity in nucleophilic additions or polymerizations .
- Nitrogen-containing analogs (e.g., 1-oxa-4,9-diazaspiro compounds) exhibit significant pharmacological activity. For example, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (compound 21) demonstrated potent antihypertensive effects, with lower alkyl substituents (methyl, ethyl) preserving activity, while bulkier groups reduced efficacy .
Synthetic Strategies :
- 1,5-Dioxaspiro[5.5]undecan-3-one : Synthesized via cyclization of diols or ketones under acidic conditions, as detailed in . This method could be adapted for trioxa-thia derivatives by incorporating sulfur precursors .
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones : Prepared through substitution reactions on a spirolactam core. For instance, BLD Pharm Ltd. synthesized fluorobenzyl-substituted variants (e.g., BD571267) for drug discovery .
Material Science Applications :
- Poly(carbonate)s derived from 2,4-dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one exhibited high glass transition temperatures (Tg = 124°C), suggesting thermal stability for polymer applications . The trioxa-thia analog may offer similar or enhanced properties due to additional oxygen atoms.
Biological Activity
Chemical Structure and Properties
2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a complex organic compound characterized by its spirocyclic structure, which may contribute to its unique biological properties. The presence of both oxygen and sulfur in its structure suggests potential interactions with biological systems that could lead to various pharmacological effects.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Many spirocyclic compounds act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that compounds similar to 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one exhibit significant antimicrobial activity against various bacteria and fungi.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 µM | |
| MCF-7 (breast cancer) | 15 µM | |
| A549 (lung cancer) | 12 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of pathogenic bacteria responsible for common infections. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments demonstrated that 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
